Ranacyclin-B-LK1 Ranacyclin-B-LK1
Brand Name: Vulcanchem
CAS No.:
VCID: VC3664524
InChI:
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Molecular Formula:
Molecular Weight:

Ranacyclin-B-LK1

CAS No.:

Cat. No.: VC3664524

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Ranacyclin-B-LK1 -

Specification

Introduction

Structural Characteristics

Ranacyclin-B-LK1 exhibits a distinct structural profile that distinguishes it from other AMPs. Below are its key structural attributes:

Amino Acid Sequence and Cyclic Conformation

The peptide comprises 20 amino acids with the sequence SALVGCWTKSWPPKPCFGRG . A critical feature is the presence of a disulfide bond between cysteine residues at positions 6 and 16, forming a cyclic structure . This cyclization enhances stability and membrane interaction, a common trait among ranacyclins .

Physicochemical Properties

Ranacyclin-B-LK1’s physicochemical properties are summarized in Table 1.

PropertyValue
Molecular FormulaC₁₀₀H₁₄₉N₂₇O₂₄S₂
Molecular Mass2177.57 Da
Net Charge+3
Hydrophobicity Index-0.24
Basic Residues3 (Arg, Lys, Arg)
Acidic Residues0
Absorbance at 280 nm585.53

This profile highlights its cationic nature and hydrophobic regions, which facilitate interactions with microbial membranes .

Antimicrobial Activity

Ranacyclin-B-LK1 demonstrates targeted antimicrobial activity, primarily against Gram-positive bacteria.

Spectrum of Activity

  • Gram-positive bacteria: Effective against Staphylococcus aureus (MIC = 23 µM) .

  • Gram-negative bacteria and fungi: No direct activity reported, though synergistic effects with other antibiotics remain unexplored .

Cytotoxicity and Hemolysis

Notably, Ranacyclin-B-LK1 exhibits low cytotoxicity and no hemolysis, making it a safer candidate for therapeutic development compared to broader-spectrum AMPs .

Comparative Analysis with Related Peptides

Ranacyclin-B-LK1 shares structural and functional similarities with other ranacyclins but differs in key aspects (Table 2).

FeatureRanacyclin-B-LK1Ranacyclin-E/T
Length20 residues17 residues
Cyclic StructureYes (Cys6-Cys16)Yes (Cys-X-Cys)
Gram-positive ActivityFocused (S. aureus)Broad (e.g., B. subtilis)
MIC Against S. aureus23 µMNot reported
CytotoxicityLowModerate

These differences suggest evolutionary adaptations to specific microbial environments .

Research Gaps and Future Directions

While Ranacyclin-B-LK1 shows promise, several gaps remain:

  • Synergistic potential: Studies are needed to evaluate its combination with conventional antibiotics (e.g., gentamicin) .

  • Mechanistic insights: Further investigation into its interaction with bacterial membranes and potential intracellular targets is required.

  • Stability and delivery: Optimization of its stability in biological fluids and formulation for clinical use.

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